molecular formula C27H26ClN5O3S B12162730 2-{[5-(4-chlorophenyl)-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(4-hydroxyphenyl)propylidene]acetohydrazide

2-{[5-(4-chlorophenyl)-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(4-hydroxyphenyl)propylidene]acetohydrazide

Cat. No.: B12162730
M. Wt: 536.0 g/mol
InChI Key: XPGFBULAFGKEIZ-RMLRFSFXSA-N
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Description

2-[[5-(4-chlorophenyl)-4-(4-ethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(Z)-1-(4-hydroxyphenyl)propylideneamino]acetamide is a complex organic compound that features a triazole ring, a chlorophenyl group, an ethoxyphenyl group, and a hydroxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[5-(4-chlorophenyl)-4-(4-ethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(Z)-1-(4-hydroxyphenyl)propylideneamino]acetamide typically involves multiple steps, starting with the formation of the triazole ring. This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones. The subsequent steps involve the introduction of the chlorophenyl, ethoxyphenyl, and hydroxyphenyl groups through various substitution reactions. The final step involves the formation of the acetamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts to accelerate reaction rates and the implementation of continuous flow reactors to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo several types of chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

    Reduction: The triazole ring can be reduced under specific conditions.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Reduced triazole derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

In biological research, this compound may be explored for its potential as a pharmacophore

Medicine

In medicinal chemistry, this compound could be investigated for its potential therapeutic properties. The presence of the triazole ring, which is known for its bioactivity, makes it a candidate for the development of new drugs.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In a biological context, it could interact with various molecular targets, such as enzymes or receptors, through its triazole ring and phenyl groups. These interactions could modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: Aniline derivatives with two chlorine atoms.

    4-Methoxyphenethylamine: Used in the synthesis of various organic compounds.

Uniqueness

What sets 2-[[5-(4-chlorophenyl)-4-(4-ethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(Z)-1-(4-hydroxyphenyl)propylideneamino]acetamide apart is its combination of a triazole ring with multiple phenyl groups, each with different substituents

Properties

Molecular Formula

C27H26ClN5O3S

Molecular Weight

536.0 g/mol

IUPAC Name

2-[[5-(4-chlorophenyl)-4-(4-ethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-1-(4-hydroxyphenyl)propylideneamino]acetamide

InChI

InChI=1S/C27H26ClN5O3S/c1-3-24(18-7-13-22(34)14-8-18)29-30-25(35)17-37-27-32-31-26(19-5-9-20(28)10-6-19)33(27)21-11-15-23(16-12-21)36-4-2/h5-16,34H,3-4,17H2,1-2H3,(H,30,35)/b29-24+

InChI Key

XPGFBULAFGKEIZ-RMLRFSFXSA-N

Isomeric SMILES

CC/C(=N\NC(=O)CSC1=NN=C(N1C2=CC=C(C=C2)OCC)C3=CC=C(C=C3)Cl)/C4=CC=C(C=C4)O

Canonical SMILES

CCC(=NNC(=O)CSC1=NN=C(N1C2=CC=C(C=C2)OCC)C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)O

Origin of Product

United States

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